2-Amino-5-chloro-4-methylthiazole

Description

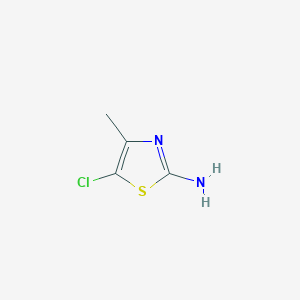

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUCTHNAXSTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650079 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-76-7 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Activity of 2 Amino 5 Chloro 4 Methylthiazole Derivatives

Anticancer and Antitumor Activities

The 2-aminothiazole (B372263) core is a key component in several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib. nih.gov This has spurred considerable research into new derivatives, including those with chloro and methyl groups, to discover compounds with improved efficacy and selectivity against various cancer types. nih.gov

In vitro Cytotoxicity Studies (e.g., MTT and SRB Assays)

The cytotoxic potential of 2-aminothiazole derivatives is commonly evaluated using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays. These methods measure cell viability and proliferation, providing key insights into the compounds' anticancer activity.

Studies on various 2-aminothiazole derivatives have demonstrated their antiproliferative effects. For instance, a series of 2-arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole showed a remarkable increase in antiproliferative activity, with IC₅₀ values ranging from 0.2 to 1 µM in L1210 cells. nih.gov Similarly, thiazole-amino acid hybrid derivatives have been synthesized and tested for their cytotoxicity, with several compounds showing good activity and IC₅₀ values between 2.07 and 8.51 μM against various human cancer cell lines. rsc.orgresearchgate.net The introduction of a bromo group at the C5-position of the thiazole (B1198619) ring, structurally similar to a chloro-substitution, resulted in derivatives with IC₅₀ values in the range of 6.61 to 9.34 μM. nih.gov

Inhibition of Specific Cancer Cell Lines (e.g., HepG2, MCF7, NCI-H1650, HCT-116, HT-29)

Derivatives of 2-aminothiazole have shown inhibitory activity against a wide spectrum of human cancer cell lines, including those from liver, breast, and colon cancers. The substitution pattern on the thiazole ring and its associated moieties plays a crucial role in determining the potency and selectivity of these compounds.

For example, certain 5-arylazoaminothiazole analogues displayed high cytotoxicity against HepG2 (liver), HEp-2, PC3, and MCF-7 (breast) cancer cell lines. nih.gov One compound in this series exhibited cytotoxicity similar to the standard drug 5-fluorouracil (B62378) against the PC3 cell line. nih.gov In another study, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were evaluated, with one compound showing an IC₅₀ value of 20.2 µM against MCF-7 cells and 21.6 µM against HT-29 (colon) cells. nih.gov Thiazole derivatives have also demonstrated efficacy against the HCT-116 (colon) and HepG2 cell lines, with IC₅₀ values for one compound being 4.7 µg/ml and 11 µg/ml, respectively. ekb.eg

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | MCF-7 (Breast) | 20.2 µM | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | HT-29 (Colon) | 21.6 µM | nih.gov |

| Thiazole Derivative (CP1) | HCT-116 (Colon) | 4.7 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | HepG2 (Liver) | 11 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 (Breast) | 4.8 µg/ml | ekb.eg |

| Thiazole-Amino Acid Hybrid | MCF-7 (Breast) | 2.07–8.51 μM | rsc.orgresearchgate.net |

| 4β-(Thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 (Liver) | 0.13 ± 0.05 µM | nih.gov |

Modulation of Cellular Processes (e.g., Apoptosis Induction)

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that 2-aminothiazole derivatives can trigger this process in cancer cells through various cellular pathways.

For instance, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to cause the cleavage of PARP1 and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org Their pro-apoptotic action also involved an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards death. ukrbiochemjournal.orgresearchgate.net Furthermore, these derivatives induced DNA fragmentation, a hallmark of apoptosis, without directly binding to or intercalating with DNA. ukrbiochemjournal.org In a separate study, a novel benzothiazole (B30560) derivative was demonstrated to induce apoptosis in colorectal cancer cells via the mitochondria-mediated intrinsic pathway. frontiersin.org

Antimicrobial Activities

In addition to their anticancer properties, the 2-aminothiazole scaffold is a versatile pharmacophore for developing agents to combat microbial infections. ekb.eg Derivatives have been synthesized and evaluated for their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-aminothiazole have demonstrated notable antibacterial activity. Studies have shown that the presence of halogen groups, such as chloro or bromo, can enhance the antimicrobial effect of these compounds. researchgate.net

A library of 2-amino-5-alkylidene-thiazol-4-ones exhibited significant antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov However, these compounds showed no activity against Salmonella typhimurium or Escherichia coli. nih.gov The potency of these compounds was found to be highly dependent on the substituents on the thiazol-4-one core. nih.gov In another series, Schiff base derivatives containing a chloro group showed higher activity than other substituted compounds against various microorganisms. researchgate.net

| Compound Class | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | Significant Activity (MIC as low as 8 µg/mL) | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Bacillus subtilis | Modest to Significant Activity | nih.gov |

| 2-Amino-5-alkylidene-thiazol-4-ones | Staphylococcus aureus | Modest to Significant Activity | nih.gov |

| Thiazolyl-thiourea derivative (with 3,4-dichlorophenyl) | Staphylococcus aureus | MIC: 4 to 16 µg/mL | mdpi.com |

| Thiazolyl-thiourea derivative (with 3,4-dichlorophenyl) | Staphylococcus epidermidis | MIC: 4 to 16 µg/mL | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. Thiazole derivatives have emerged as a promising class of compounds in this area.

Several studies have focused on the anti-Candida activity of 2-aminothiazole derivatives. A series of 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five types of Candida albicans. nih.govmdpi.comnih.gov One of the synthesized compounds, after a demethylation process, exhibited anti-Candida activity similar to the commercial antifungal drug fluconazole, with a Minimum Inhibitory Concentration (MIC₈₀) of 9 μM. nih.govmdpi.com Other research has shown that amides of 2-amino-4-phenyl-5-phenylazothiazoles possess good antimicrobial activity against the fungus Aspergillus niger. mdpi.com

Antitubercular Potential (e.g., Mycobacterium tuberculosis H37Rv)

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of new and effective antitubercular agents. Derivatives of the 2-aminothiazole core have shown promise in this area. While direct studies on 2-Amino-5-chloro-4-methylthiazole derivatives are emerging, research on structurally related compounds provides valuable insights into their potential.

Schiff bases derived from 2-aminothiazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net For instance, certain N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide and 2-[4-(2-Amino-thiazol-4-yl)-phenyl]-isoindole-1,3-dione derivatives have demonstrated good anti-tubercular activity, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/ml. nih.gov The introduction of various substituents on the phenyl ring of the Schiff bases, such as nitro and hydroxy groups, has been shown to influence the antitubercular potency. nih.gov

Furthermore, Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol, which share a similar heterocyclic amine motif, have also been investigated. lew.ro Compounds bearing fluorophenyl and chlorophenyl moieties were found to be particularly active, with MIC values of 1 µg/mL against the H37Rv strain, surpassing the activity of the standard drug pyrazinamide. lew.ro These findings suggest that the incorporation of a halogenated phenyl group, a feature present in the this compound scaffold, could be a favorable strategy for developing potent antitubercular agents.

Table 1: Antitubercular Activity of Selected Thiazole and Thiadiazole Derivatives

| Compound Type | Derivative | Test Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Schiff Base | N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide (2-nitro substitution) | M. tuberculosis H37Rv | 6.25 | nih.gov |

| 2-Aminothiazole Schiff Base | N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide (4-hydroxy substitution) | M. tuberculosis H37Rv | 6.25 | nih.gov |

| 2-Aminothiazole Schiff Base | 2-[4-(2-Amino-thiazol-4-yl)-phenyl]-isoindole-1,3-dione (3,4,5-trimethoxy substitution) | M. tuberculosis H37Rv | 6.25 | nih.gov |

| 5-Amino-1,3,4-thiadiazole Schiff Base | Fluorophenyl derivative | M. tuberculosis H37Rv | 1 | lew.ro |

| 5-Amino-1,3,4-thiadiazole Schiff Base | Chlorophenyl derivative | M. tuberculosis H37Rv | 1 | lew.ro |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated significant anti-inflammatory potential.

A notable example is the derivative 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, which has shown anti-inflammatory properties in a streptozotocin-induced diabetic rat model. nih.gov Administration of this compound led to a significant reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov This suggests that derivatives of the 2-amino-4-methylthiazole (B167648) core can modulate key inflammatory pathways.

Research on related benzothiazole structures further supports the anti-inflammatory potential of this class of compounds. Studies have indicated that the introduction of a chloro group at the 5-position of the benzothiazole ring system can enhance anti-inflammatory activity. researchgate.net The mechanism of action for some benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. researchgate.net

Table 2: Anti-inflammatory Activity of a 2-Amino-4-methylthiazole Derivative

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Streptozotocin-induced diabetic rats | Decreased serum levels of TNF-α and IL-6 | nih.gov |

Antidiabetic Applications

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. The search for new oral hypoglycemic agents is a major focus of pharmaceutical research. Thiazole derivatives have emerged as a promising class of compounds for the management of diabetes. nih.govresearchgate.netresearchgate.net

The derivative 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has demonstrated significant antidiabetic potential. nih.gov In a model of non-insulin-dependent diabetes mellitus, this compound effectively lowered blood glucose levels and increased insulin (B600854) levels. nih.gov Another closely related derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, also showed the ability to ameliorate hyperglycemia and improve insulin sensitivity in diabetic rats. nih.gov

Furthermore, a series of fluorinated hydrazinylthiazole derivatives were synthesized and evaluated for their α-amylase inhibition activity, a key target in controlling postprandial hyperglycemia. nih.govacs.org A compound bearing a 5-chloro-2-hydroxy substitution was identified as a potent α-amylase inhibitor with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose. nih.govacs.org This highlights the potential of incorporating a chloro substituent at the 5-position of the thiazole ring for developing effective antidiabetic agents.

Table 3: Antidiabetic Activity of Selected 2-Amino-4-methylthiazole Derivatives

| Compound | Activity | Key Findings | IC50 Value | Reference |

|---|---|---|---|---|

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | In vivo antidiabetic | Decreased blood glucose, increased insulin | - | nih.gov |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | In vivo antidiabetic | Attenuated hyperglycemia and insulin resistance | - | nih.gov |

| 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-Amylase inhibition | Potent inhibitor | 5.14 ± 0.03 μM | nih.govacs.org |

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Several derivatives of 2-aminothiazole have been reported to possess significant antioxidant properties. nih.govnih.gov

A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and their antioxidant activity was evaluated using various assays, including the DPPH radical scavenging method. nih.govnih.gov Compounds with electron-donating substituents, such as hydroxyl groups, on the aromatic ring showed dominant DPPH scavenging activity, with IC50 values as low as 14.9 μg/mL. nih.gov These derivatives also demonstrated moderate to weak superoxide (B77818) radical scavenging activity. nih.gov

The previously mentioned compound, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also exhibited antioxidant effects by restoring pancreatic lipid peroxidation and the levels of antioxidant enzymes like catalase and superoxide dismutase in diabetic rats. nih.gov This dual anti-inflammatory and antioxidant activity makes such derivatives particularly interesting for further investigation.

Table 4: Antioxidant Activity of Selected 2-Amino-5-methylthiazole Derivatives

| Compound | Assay | Key Findings | IC50 Value (μg/mL) | Reference |

|---|---|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (with p-hydroxyl) | DPPH Scavenging | Significant radical scavenging potential | 14.9 | nih.gov |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivative (with p-hydroxyl) | Superoxide Scavenging | Moderate to weak activity | 17.2-48.6 | nih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | In vivo antioxidant | Restored antioxidant enzyme levels | - | nih.gov |

Antiviral Activities (including Anti-HIV)

The development of novel antiviral agents is a critical area of research, given the global burden of viral infections. The 2-aminothiazole scaffold has been identified as a promising starting point for the design of new antiviral drugs. mdpi.comnih.gov

While specific studies on this compound derivatives are limited, research on related structures highlights their potential. For instance, a series of 4-substituted-2-thiazole amides were identified as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov One potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, demonstrated a significant reduction in viral titer by blocking subgenomic viral RNA translation and structural protein synthesis. nih.gov

The broader class of 2-aminothiazole derivatives has been associated with a wide range of antiviral activities, including against influenza viruses and human immunodeficiency virus (HIV). mdpi.comnih.gov The versatility of the thiazole ring allows for structural modifications that can lead to potent and selective antiviral compounds. Further research is warranted to explore the antiviral potential of derivatives specifically incorporating the this compound core.

Neurological and Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Schizophrenia)

Disorders of the central nervous system (CNS), such as epilepsy and schizophrenia, represent a significant unmet medical need. The 2-aminothiazole nucleus has been incorporated into various compounds with demonstrated CNS activity, particularly as anticonvulsants. mdpi.comnih.govmdpi.com

Thiazole-bearing 4-thiazolidinones have been investigated as new anticonvulsant agents. mdpi.com The design of these compounds often follows the structural requirements for anticonvulsants, which include a hydrophobic aromatic ring, a hydrogen-bonding domain, and an electron-donor group. One of the established anticonvulsant drugs, ralitolin, contains a 2-chloro-6-methylphenyl moiety, suggesting that the presence of chloro and methyl substitutions on an aromatic system can be beneficial for anticonvulsant activity. mdpi.com

Furthermore, a study on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model, indicating that the p-chlorophenylamino group can contribute significantly to this biological effect. nih.gov While direct evidence for the use of this compound derivatives in schizophrenia is not yet established, the diverse CNS activities of related thiazole compounds suggest this as a potential area for future research.

Table 5: Anticonvulsant Activity of a Structurally Related Compound

| Compound | Model | Key Findings | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | MES (mice, i.p.) | Potent anticonvulsant | 26.2 | nih.gov |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | MES (rats, oral) | More potent than phenytoin | 5.79 | nih.gov |

Other Noteworthy Biological Activities

Beyond the activities detailed above, derivatives of the 2-aminothiazole scaffold have been shown to possess a broad spectrum of other biological properties, including anticancer, antifungal, and antiparasitic activities.

Anticancer Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties. researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were tested against various cancer cell lines, with a 4-chloro-2-methylphenyl amido substituted thiazole showing the highest activity. researchgate.net Another study on 2,4-disulfonylsubstituted 5-aminothiazoles found that compounds with hydrophilic groups exhibited antiproliferative activity. researchgate.net

Antifungal Activity: The 2-aminothiazole moiety is also a key component in the development of antifungal agents. nih.gov A series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and showed moderate to good activity against Candida albicans. nih.gov One demethylated derivative exhibited antifungal activity comparable to the standard drug fluconazole. nih.gov

Antiparasitic Activity: Derivatives of 2-aminothiazole have also been explored for their potential against parasitic infections. srce.hrresearchgate.net A series of N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide derivatives were found to be highly active against Giardia intestinalis, with some compounds being more potent than the standard drug metronidazole. researchgate.net This highlights the potential of halogenated 2-aminothiazole derivatives in the development of new antiparasitic drugs.

Antihypertensive Properties

The 2-aminothiazole scaffold has been identified as a promising structural motif in the development of antihypertensive agents. mdpi.comtandfonline.comnih.gov While direct studies on the antihypertensive effects of this compound derivatives are not extensively documented in the available literature, research on related thiazole-containing compounds suggests potential in this area.

For instance, a series of novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for their antihypertensive α-blocking activity. clockss.org Several of these compounds demonstrated significant antihypertensive effects with low toxicity when compared to the reference drug, Minoxidil. clockss.org The structure-activity relationship (SAR) studies in this research indicated that substitutions on the associated phenyl ring and the carbonyl carbon of the linking thiosemicarbazone were critical for activity. clockss.org Specifically, a methyl substitution at the carbonyl carbon of the thiosemicarbazone, combined with an unsubstituted benzene (B151609) ring, resulted in a compound with greater antihypertensive activity than Minoxidil. clockss.org

Although these findings are for a different subclass of thiazole derivatives, they underscore the potential of the thiazole ring system as a platform for developing new antihypertensive drugs. The electronic and steric properties of the chloro and methyl substituents on the this compound core could influence its interaction with biological targets relevant to blood pressure regulation. Further research, including the synthesis and pharmacological screening of derivatives of this compound, is warranted to explore this potential therapeutic application.

Antiparasitic and Antimalarial Effects

The development of novel antiparasitic and antimalarial agents is a global health priority. The 2-aminothiazole moiety has been investigated as a scaffold for the creation of compounds with activity against various parasites, including the malaria-causing parasite, Plasmodium falciparum. nih.gov

A study focused on the synthesis and biological evaluation of derivatives of the 2-amino-4-(2-pyridyl) thiazole scaffold revealed promising antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov The research highlighted that the antiplasmodial activity was optimized in compounds where the phenyl ring attached to the 2-amino position was substituted with hydrophobic, electron-withdrawing groups. nih.gov

While these findings pertain to a different substitution pattern on the thiazole ring, they establish the 2-aminothiazole core as a viable starting point for the design of new antimalarial drugs. The specific electronic and structural contributions of the 5-chloro and 4-methyl groups of this compound would need to be investigated through the synthesis and screening of a dedicated library of its derivatives to ascertain their potential in this therapeutic area. Currently, specific data on the antiparasitic and antimalarial effects of this compound derivatives is limited in the public domain.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. The search for new, effective, and less toxic antileishmanial drugs is ongoing, with various heterocyclic scaffolds being explored. The 2-aminothiazole framework has been recognized for its potential in developing antiprotozoal agents, including those with activity against Leishmania. mdpi.comnih.gov

Research into functionalized thiols has demonstrated that these compounds can possess in vitro anti-Leishmania activity, with their efficacy being directly linked to their chemical structure. mdpi.com Similarly, studies on thiadiazole derivatives, which are structurally related to thiazoles, have shown that modifications at the 2- and 5-positions of the ring can yield compounds with good activity against both the promastigote and amastigote forms of Leishmania major. mui.ac.ir

Adenosine (B11128) Receptor Antagonism

Adenosine receptors, which are G-protein coupled receptors, play a crucial role in a variety of physiological processes and are important targets for drug development. The 2-aminothiazole scaffold has been successfully utilized to create potent and selective antagonists for different subtypes of adenosine receptors (A₁, A₂A, and A₃). unicam.itnih.gov

Derivatives based on a 7-amino-thiazolo[5,4-d]pyrimidine scaffold, which can be synthesized from 2-aminothiazole precursors, have been shown to be potent human adenosine receptor antagonists. unicam.it The affinity and selectivity of these compounds can be fine-tuned by altering the substituents at the 2, 5, and 7-positions of the bicyclic system. unicam.it For instance, the introduction of a meta-hydroxy substituent on a 5-phenyl ring led to a potent and selective human A₂A adenosine receptor antagonist with a Kᵢ value of 5 nM. unicam.it Another study on 2-aminoimidazolyl-thiazole derivatives found that these compounds exhibited improved affinity for A₁, A₂A, and A₃ adenosine receptors, with one compound emerging as a potent and selective non-xanthine human A₃ receptor antagonist. nih.gov

The following tables summarize the binding affinities of some 2-aminothiazole derivatives for human adenosine receptor subtypes.

Table 1: Binding Affinities (Kᵢ, nM) of 7-Amino-thiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors (hA₁, hA₂A, hA₃)

| Compound | R | R¹ | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) | hA₃ Kᵢ (nM) |

| 2 | C₆H₅ | CH₃ | 1650 | 185 | 115 |

| 3 | C₆H₅ | C₆H₅ | >10000 | 25 | 35 |

| 9 | C₆H₅ | 3-OH-C₆H₄ | 7550 | 5 | 150 |

| 10 | C₆H₅ | 4-OH-C₆H₄ | >10000 | 15 | 155 |

| 18 | 2-Furyl | 3-F-C₆H₄ | 1850 | 10 | 1250 |

| 19 | 2-Furyl | 4-F-C₆H₄ | 2550 | 12 | 1150 |

Data sourced from a study on novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. unicam.it

Table 2: Binding Affinities (Kᵢ, nM) of 2-Aminoimidazolyl-thiazole Derivatives at Human Adenosine Receptors (hA₁, hA₂A, hA₃)

| Compound | R¹ | R² | hA₁ Kᵢ (nM) | hA₂A Kᵢ (nM) | hA₃ Kᵢ (nM) |

| 12a | H | 4-Cl-C₆H₄ | 2500 | 1500 | 120 |

| 12b | H | 4-CF₃-C₆H₄ | 1800 | 1200 | 90 |

| 12c | H | 4-CH₃-C₆H₄ | 2800 | 1800 | 140 |

| 12f | 4-Cl | 4-Cl-C₆H₄ | 1500 | 1100 | 80 |

Data sourced from a study on 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A₃ receptor antagonists. nih.gov

These findings demonstrate that the 2-aminothiazole core is a versatile platform for developing potent and selective adenosine receptor antagonists. The specific substitutions on the this compound ring would likely play a significant role in determining the affinity and selectivity profile of its derivatives towards the different adenosine receptor subtypes.

Structure Activity Relationship Sar Studies of 2 Amino 5 Chloro 4 Methylthiazole Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring at Positions C2, C4, and C5

The biological activity of 2-aminothiazole (B372263) derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Modifications at the C2, C4, and C5 positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

C2 Position: The amino group at the C2 position is a common feature in many biologically active thiazole derivatives. Acylation of this amino group can lead to varied outcomes. For instance, the introduction of an acyl chain, such as a 3-propanamido function, has been shown to enhance antitumor activity more effectively than a smaller 2-acetamido moiety. nih.gov However, the introduction of a chlorine atom or a dialkyl group on the 2-amino group has been observed to cause a significant decrease in activity. nih.gov

C4 and C5 Positions: Substitutions at the C4 and C5 positions of the thiazole ring play a critical role in modulating biological activity. Studies have shown that introducing appropriately-sized substituents at these positions can improve inhibitory activity and selectivity for certain enzymes like inducible nitric oxide synthase (iNOS). nih.gov For example, the introduction of a methyl group at the C4- or C5-position has been found to decrease cytotoxic potency. nih.gov Conversely, replacing the methyl group at C5 with a bromo group resulted in compounds with moderate inhibitory concentrations. nih.gov Aromatic substitutions at these positions have been found to be more beneficial for antitumor activity compared to smaller alkyl groups like methyl or ethyl carboxylate. nih.gov The presence of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring can lead to a remarkable decrease or even abolishment of inhibitory activity against certain targets. nih.gov

The following table summarizes the impact of various substituents at the C4 and C5 positions on the anticancer activity of 2-aminothiazole derivatives.

| Position | Substituent | Effect on Anticancer Activity | Reference |

| C4/C5 | Methyl | Decreased potency | nih.gov |

| C4 | Phenyl | Similar effect to methyl | nih.gov |

| C5 | Bromo (replacing methyl) | Moderate IC50 values | nih.gov |

| C4/C5 | Aromatic groups | Improved activity over alkyl groups | nih.gov |

Role of the Amino Group in Modulating Biological Potency

The amino group at the C2 position of the thiazole ring is a crucial determinant of biological activity and often serves as a key point for structural modifications. The reactivity of this amine group allows for derivatization, which can significantly impact the pharmacological profile of the resulting compounds. nih.gov

The basicity and nucleophilicity of the 2-amino group can be modulated by the electronic effects of substituents on the thiazole ring. This, in turn, influences the molecule's ability to interact with biological targets. For example, acylation of the 2-amino group has been a common strategy to produce derivatives with enhanced biological effects. Studies have shown that converting the 2-amino group to an amide can lead to a remarkable increase in antiproliferative activity. nih.gov Specifically, 2-(alkylamido)thiazole analogues exhibited moderate antiproliferative activity, while their arylamido counterparts showed a significant boost in potency. nih.gov

Furthermore, the 2-amino group can participate in hydrogen bonding interactions with target proteins, which is often a critical factor for binding affinity. The protonation state of the 2-aminothiazole, which is influenced by the electronic environment, can also affect its interaction with biological macromolecules. researchgate.net

The following table illustrates how modifications to the 2-amino group can affect the antiproliferative activity of thiazole derivatives.

| 2-Amino Group Modification | Resulting Derivative | Impact on Antiproliferative Activity | Reference |

| Acylation | 2-(Alkylamido)thiazole | Moderate activity | nih.gov |

| Acylation | 2-(Arylamido)thiazole | Remarkable increase in activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to understand the relationship between the chemical structure of a compound and its biological activity. For 2-amino-5-chloro-4-methylthiazole derivatives, QSAR studies are instrumental in identifying key structural features that govern their therapeutic effects and in designing new compounds with improved properties.

QSAR models are developed by correlating various physicochemical and structural descriptors of a series of compounds with their experimentally determined biological activities. These descriptors can include topological, electronic, and steric parameters. For instance, a QSAR study on a series of thiazole derivatives as 5-lipoxygenase inhibitors utilized a machine learning approach to build a two-dimensional QSAR model. laccei.org This model demonstrated a good correlation between the molecular descriptors and the biological activity, suggesting its potential for predicting the activity of new compounds. laccei.org

In the context of anticancer activity, QSAR studies have been performed on substituted 1,2,4-triazole (B32235) derivatives, a related class of heterocycles, using methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). ajrconline.org Such studies help in identifying crucial moieties and properties essential for potent anticancer activity. ajrconline.org Similarly, for 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases, QSAR analysis has been used to understand the structural features influencing their affinity towards the enzyme. nih.gov The results indicated that the inhibitory activity could be successfully explained in terms of the molecule's topology. nih.gov

Predictive models generated from QSAR analyses can guide the synthesis of new derivatives with potentially higher efficacy. These models can help in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.

Correlation between Specific Structural Features and Pharmacological Profiles

The pharmacological profile of this compound derivatives is intricately linked to their specific structural features. Subtle changes in the substitution pattern on the thiazole ring can lead to significant differences in their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity:

Aromatic vs. Aliphatic Substituents: Aromatic substitution on the thiazole ring has been shown to improve antitumor activity more than aliphatic substitutions like methyl or ethyl carboxylate groups. nih.gov

Substituents on the 2-Amino Group: While the 2-amino group is often crucial, its modification can have varied effects. For instance, introducing a chlorine atom or a dialkyl group to the 2-amino group can significantly decrease anticancer activity. nih.gov

Specific Moieties: The presence of certain functional groups can be critical. For example, the isothiocyanatomethyl group at the C4 position was found to be important for the antiproliferative activity of a series of 2-amidothiazole derivatives. nih.gov

Antimicrobial Activity:

Halogen Substitution: In a series of nitro and chloro derivatives, 2-chloro substitution induced activity against a range of bacterial strains, whereas 4-chloro substitution inactivated the compounds. nih.gov

Nitro Group Position: For nitro derivatives, a 4-nitro substitution increased antistaphylococcal activity, while 2- and 3-nitro substitutions rendered the compounds inactive. nih.gov

Other Activities:

Inhibition of iNOS: For the inhibition of inducible nitric oxide synthase (iNOS), the introduction of appropriately-sized substituents at the C4 and C5 positions of the 2-aminothiazole ring was found to improve inhibitory activity and selectivity. nih.gov However, bulky or hydrophilic substituents at any position markedly decreased or abolished this activity. nih.gov

The following table summarizes the correlation between structural features and pharmacological profiles for some 2-aminothiazole derivatives.

| Structural Feature | Pharmacological Profile | Example/Observation | Reference |

| Aromatic substitution at C4/C5 | Enhanced antitumor activity | More potent than methyl or ethyl carboxylate derivatives. | nih.gov |

| 2-Chloro substitution | Broad-spectrum antibacterial activity | Active against various bacterial strains. | nih.gov |

| 4-Nitro substitution | Increased antistaphylococcal activity | More active than 2- or 3-nitro substituted compounds. | nih.gov |

| Appropriately-sized C4/C5 substituents | Improved iNOS inhibition and selectivity | Bulky or hydrophilic groups are detrimental. | nih.gov |

Strategies for Optimization of Bioavailability and Selectivity through Structural Modulation

Optimizing the bioavailability and selectivity of this compound derivatives is a critical aspect of drug development. Structural modulation plays a pivotal role in achieving these goals by fine-tuning the physicochemical properties and target interactions of the lead compounds.

Improving Bioavailability: Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is influenced by factors such as solubility, permeability, and metabolic stability. Structural modifications can be employed to enhance these properties. For instance, introducing polar functional groups or ionizable centers can improve aqueous solubility. However, a balance must be maintained, as excessive polarity can hinder membrane permeability.

One strategy involves the modulation of lipophilicity (log P). While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility and increased metabolic degradation. Therefore, optimizing the log P value within a specific range is often a key objective.

Enhancing Selectivity: Selectivity, the ability of a drug to bind to its intended target with greater affinity than to other targets, is crucial for minimizing off-target effects and improving the safety profile. Structural modifications can be designed to exploit differences in the binding sites of the target and off-target proteins.

Introduction of Specific Functional Groups: Incorporating substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with unique residues in the target's binding pocket can significantly enhance selectivity. For example, in the development of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at the C4 and C5 positions of the 2-aminothiazole ring was found to improve selectivity for iNOS over neuronal NOS (nNOS). nih.gov

Conformational Restriction: Locking the molecule into a specific conformation that is complementary to the target's binding site can also improve selectivity. This can be achieved by introducing rigid structural elements or by cyclization.

By systematically modifying the structure of this compound and evaluating the effects on bioavailability and selectivity, medicinal chemists can iteratively refine lead compounds to develop drug candidates with improved therapeutic potential.

Mechanism of Action Moa Investigations

Identification of Molecular Targets (e.g., Enzymes, Receptors, Proteins)

Research into the 2-aminothiazole (B372263) framework has revealed its ability to interact with a diverse array of biological targets, including enzymes and structural proteins. nih.govresearchgate.net This versatility has led to the development and investigation of numerous derivatives, including those based on the 2-Amino-5-chloro-4-methylthiazole structure, for their potential inhibitory activities against key cellular components.

Microtubules are essential components of the cytoskeleton involved in mitosis, making them a key target for anticancer therapies. A novel series of 2-anilino-4-amino-5-aroylthiazoles has been synthesized and evaluated for its ability to inhibit tubulin polymerization. These compounds were found to interact with tubulin, leading to an arrest of HeLa cells in the G2/M phase of the cell cycle and subsequent apoptosis. In a tubulin assembly assay, one derivative, compound 5t, was identified as the most active, with an IC₅₀ of 0.72 μM, making it more potent than the well-known inhibitor Combretastatin A-4 (CA-4). The study suggests these thiazole (B1198619) derivatives likely bind to the colchicine (B1669291) site on tubulin.

| Compound | Description | Inhibition of Tubulin Polymerization (IC₅₀, μM) |

|---|---|---|

| 5t | 2-(4-Methoxyanilino)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 0.72 |

| 5l | 2-(4-Hydroxyanilino)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 1.4 |

| 5n | 2-(4-Ethylanilino)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 1.4 |

| 5w | 2-(4-Chloroanilino)-4-amino-5-(4-methoxybenzoyl)thiazole | 1.5 |

| CA-4 (Reference) | Combretastatin A-4 | 1.4 |

Human topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer therapy. Research has shown that hybrid molecules incorporating the 2-aminothiazole scaffold can function as topoisomerase inhibitors. mdpi.com A study focusing on novel hybrids of thiazolidine-2,4-dione, trimethoxybenzene, and thiazole found that certain compounds could inhibit human topoisomerase I (hTopo I). mdpi.com Specifically, one compound from the series, 7e, was demonstrated through direct enzymatic assays to block the activity of both hTopo I and hTopo II. mdpi.com Other investigations into fluoroquinolone hybrids have also noted that replacing a carboxyl group with a 2-aminothiazole moiety can lead to inhibition of related enzymes like DNA gyrase and topoisomerase IV. encyclopedia.pub

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. A series of 2,4,5-trisubstituted thiazole derivatives were synthesized and specifically evaluated for their ability to inhibit the CA-III isoform. researchgate.netnih.gov The study found that compound 12a, which features a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position, was the most potent CA-III inhibitor with an inhibition constant (Ki) of 0.5 μM. researchgate.netnih.gov The research highlighted that the carboxylic acid group at the 4-position was critical for the inhibitory activity. researchgate.netnih.gov When the free amino group was replaced with an amide or urea (B33335) group, a significant decrease in inhibitory potency was observed. researchgate.netnih.gov

| Compound | Structure Description | Inhibition Constant (Ki, μM) |

|---|---|---|

| 12a | 2-amino-5-phenylthiazole-4-carboxylic acid | 0.5 |

| 13a | 2-amino-5-(p-tolyl)thiazole-4-carboxylic acid | 4.5 |

| 14a | 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylic acid | 15.2 |

| 15a | 2-amino-5-(4-methoxyphenyl)thiazole-4-carboxylic acid | 11.4 |

| 13c | 2-ureido-5-(p-tolyl)thiazole-4-carboxylic acid | 174.1 |

| 14c | 2-ureido-5-(4-chlorophenyl)thiazole-4-carboxylic acid | 186.2 |

The β-ketoacyl-acyl carrier protein (ACP) synthase mtFabH is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, making it a crucial target for developing new anti-tubercular drugs. nih.govplos.org Researchers designed a 2-aminothiazole-4-carboxylate scaffold as a more synthetically accessible analogue of the natural antibiotic thiolactomycin, which also targets mtFabH. plos.orgnih.gov While many compounds in the resulting series showed activity against the whole M. tuberculosis organism but not the isolated enzyme, one derivative demonstrated specific inhibitory action against mtFabH. plos.orgnih.gov Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with an IC₅₀ value of 0.95 µg/ml (2.43 µM), although this compound was not active against the whole cell organism. plos.orgnih.govst-andrews.ac.uk This finding identifies the 2-aminothiazole scaffold as a promising template for developing inhibitors of this specific bacterial enzyme. nih.gov

Rho GTPases are a family of proteins that regulate the actin cytoskeleton, and their aberrant signaling is implicated in cancer. The potential of thiazole derivatives to interact with these proteins has been explored through computational methods. In one study, an in silico technique was used to evaluate the interaction between a series of newly synthesized 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives and the active site of Rho6 protein. researchgate.netresearchgate.net The molecular docking analysis indicated that the compounds had good docking scores and showed acceptable binding interactions within the active site of Rho6, suggesting they are potential inhibitors. researchgate.netresearchgate.net

Thymidylate synthase (TS) is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate, an essential precursor for DNA synthesis. Its inhibition is a well-established strategy in cancer chemotherapy. The 2-aminothiazole scaffold has been incorporated into molecules designed to target TS. For example, pyrazine-thiazole hybrids have been evaluated for their ability to constrain human thymidylate synthase (hTS). researchgate.net Additionally, other studies have investigated thiazole derivatives as potential inhibitors of bacterial thymidylate synthase, although the high degree of conservation between bacterial and human TS makes achieving selective inhibition a challenge. nih.gov

Interference with Folic Acid Synthesis Pathways

Current scientific literature available through extensive searches does not provide specific information detailing the interference of this compound with folic acid synthesis pathways.

Elucidation of Cellular Pathway Modulation

The 2-aminothiazole scaffold is a key component in numerous clinically applied drugs, such as the anticancer agent Dasatinib. nih.gov Derivatives of this structure are known to exert their effects by modulating various intracellular signaling pathways critical to cell proliferation, survival, and death. nih.gov

One of the most significant pathways implicated in the action of aminothiazole-related compounds is the extracellular signal-regulated kinase (ERK) pathway. The ERK1/2 pathway is a central signaling cascade that regulates a multitude of cellular processes. nih.gov It is a member of the mitogen-activated protein kinase (MAPK) family and its abnormal regulation is linked to a wide range of diseases, including many cancers. nih.govnih.gov The pathway's activation can promote cell proliferation and survival by phosphorylating downstream targets, including transcription factors that control the expression of genes involved in the cell cycle and apoptosis. nih.gov

Research into related compounds suggests that the 2-aminothiazole core is a privileged scaffold for developing inhibitors of various kinases. nih.gov For instance, derivatives have been shown to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. nih.gov Furthermore, related structures have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, another critical signaling network that is often dysregulated in cancer. nih.govacs.org While direct studies on this compound are limited, its structural similarity to known kinase inhibitors suggests it may also modulate these or similar cellular pathways.

Table 1: Cellular Pathways Modulated by 2-Aminothiazole Derivatives

| Derivative Class | Pathway Modulated | Biological Effect | Reference |

|---|---|---|---|

| 2-substituted-4-aryl-thiazoles | Tubulin Polymerization | Antiproliferative, Apoptosis | nih.gov |

| 2-aminothiazole derivatives | PI3K/Akt/mTOR | Anticancer | nih.gov |

| 2-aminobenzothiazoles | PI3Kγ, Akt, mTOR, MAPK | Anticancer | acs.org |

| General 2-aminothiazoles | Aurora Kinase | Anticancer | acs.org |

This table is representative of the 2-aminothiazole scaffold and not specific to this compound.

Analysis of Ligand-Receptor Binding Modes

The 2-aminothiazole framework is a key structural motif for ligands targeting a variety of receptors. nih.govmdpi.com Detailed binding studies on closely related analogs have provided significant insights into the potential receptor interactions of this compound.

A prominent example is the investigation of 2-halo-thiazole derivatives as ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a G protein-coupled receptor involved in neuronal excitability and implicated in several neuropsychiatric disorders. nih.gov In these studies, 2-chloro-thiazole derivatives demonstrated high-affinity binding to rat brain mGlu₅. nih.gov The substitution pattern on the thiazole ring and associated aryl groups was found to strongly influence binding affinity, with some 2-chloro analogs exhibiting sub-nanomolar potency. nih.gov This highlights the critical role of the halogen substituent at the 5-position, suggesting that this compound could be a potent ligand for this receptor.

The amino group at the C2-position also contributes significantly to binding, as 2-amino compound intermediates were found to have high to very high affinity for mGlu₅. nih.gov Beyond mGlu₅, the broader class of 2-aminothiazoles has been identified as ligands for other important targets, including estrogen receptors and adenosine (B11128) receptors, where they act as antagonists. nih.govmdpi.com Molecular docking studies have further predicted the binding of various 2-aminothiazole derivatives to the active sites of enzymes like Aurora kinase and 5-lipoxygenase (5-LOX), often through competitive inhibition mechanisms. acs.orgrsc.org

Table 2: Binding Affinity of 2-Chloro-Thiazole Derivatives at the mGlu₅ Receptor

| Compound | Substituent (Distal Aryl Group) | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 7a | 3-cyano | 0.93 |

| 7b | 3-fluoro-5-cyano | 0.38 |

| 7c | 3-chloro | 1.8 |

Data sourced from a study on 2-halo-thiazole-4(alkynylbenzenes) as mGlu₅ ligands. nih.gov These compounds are structurally related to this compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of 2-Amino-5-chloro-4-methylthiazole Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in studying how derivatives of the 2-aminothiazole (B372263) scaffold may act on biological targets.

Molecular docking studies are frequently used to predict how 2-aminothiazole derivatives will interact with protein targets and to estimate the strength of this binding, expressed as binding affinity or a docking score. For instance, various 2-aminothiazole derivatives have been docked against enzymes like tyrosinase oxidoreductase and NADPH oxidase, showing binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org In another study targeting Aurora kinase, a key enzyme in tumor growth, designed 2-aminothiazole derivatives achieved excellent docking scores, with the most potent compound scoring -9.67 kcal/mol. nih.gov

These studies predict that the binding is stabilized by a network of interactions. The primary types of interactions observed include conventional hydrogen bonds, van der Waals forces, and various pi-stacking interactions (pi-pi, pi-sigma, amide-pi). asianpubs.orgnih.gov For example, when docked against the anti-Candida albicans target lanosterol (B1674476) 14α-demethylase, a derivative formed crucial hydrogen bonds with Met509 and π–π stacking interactions with Phe241, resulting in a strong docking score of -8.715 kcal/mol. nih.gov Similarly, docking against the bacterial quorum-sensing protein LasR revealed that a thiazole (B1198619) derivative formed a key hydrogen bond with the Ser129 residue, contributing to a very high binding affinity of -12.2 kcal/mol. nih.gov The identification of the p-fluoro substituted 2-amino-4-aryl thiazole as a potent inhibitor of 5-lipoxygenase (5-LOX) also emerged from studies combining biological testing with molecular docking to understand the binding mechanism. rsc.orgepa.gov

Table 1: Predicted Binding Affinities of 2-Aminothiazole Derivatives Against Various Protein Targets

| Protein Target | PDB ID | Ligand Type/Derivative | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|---|

| Tyrosinase Oxidoreductase | 3NM8 | 2-Aminothiazole derivative | -6.64 | Hydrogen bonds, van der Waals | asianpubs.org |

| NADPH Oxidase | 2CDU | 2-Aminothiazole derivative | -5.79 | van der Waals, pi-alkyl | asianpubs.org |

| Aurora Kinase | 1MQ4 | Designed 2-aminothiazole derivative | -9.67 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Lanosterol 14α-demethylase | Not Specified | (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole | -8.715 | Hydrogen bonds, π–π stacking | nih.gov |

| LasR (Quorum Sensing) | 2UV0 | 1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine | -12.2 | Hydrogen bond, van der Waals | nih.gov |

Beyond predicting if a molecule will bind, docking studies reveal how and where it binds. This involves analyzing the ligand's "pose"—its specific orientation and conformation within the protein's active site. This analysis helps characterize the key amino acid residues that form the binding pocket.

For 2-aminothiazole derivatives targeting tyrosinase, the active domain was found to involve residues such as Ala40A, Gly43A, Ala44B, and Lys47B. asianpubs.org In studies against the anti-fungal target lanosterol 14α-demethylase from Candida albicans, the binding pose of a thiazole derivative showed it embedded within the active site, forming hydrogen bonds with Gly-500 and Glu-591 and maintaining hydrophobic contact with Leu-587 and Gln-451. nih.gov Docking of a potent derivative against the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase identified a binding affinity of -7.6 kcal/mol, highlighting specific interactions within the enzyme's active site. nih.gov This detailed characterization is essential for understanding structure-activity relationships and rationally designing improved inhibitors.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized. Studies on 2,4,5-trisubstitutedthiazole derivatives have used software like QikProp to evaluate their drug-likeness. nih.gov

These predictions suggest that certain derivatives have good potential for oral absorption and can effectively penetrate cell membranes. nih.govresearchgate.net For example, some 2-aminothiazole derivatives were predicted to have high protein binding but negligible concentration in the brain, suggesting low penetration of the blood-brain barrier (BBB). asianpubs.org Toxicity predictions for some analogs flagged potential for mutagenicity and moderate carcinogenicity, highlighting areas for chemical modification. asianpubs.org In contrast, other studies on thiazole derivatives predicted good oral absorption and low human serum protein binding with no reactive functional groups, marking them as strong lead molecules for further development. nih.gov

Table 2: Predicted ADMET Properties for Representative Thiazole Derivatives

| Compound Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| 2,4,5-Trisubstitutedthiazoles | Oral Absorption | Good | nih.gov |

| 2,4,5-Trisubstitutedthiazoles | CNS Activity | Predicted to be low (-2) to inactive | nih.gov |

| 2-Aminothiazole derivatives | Blood-Brain Barrier (BBB) | Negligible concentration in brain | asianpubs.org |

| 2-Aminothiazole derivatives | Toxicity | Potential for mutagenicity and moderate carcinogenicity | asianpubs.org |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Hepatotoxicity | Predicted to be inactive | researchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the persistence of key interactions.

MD simulations have been used to validate the docking results for 2-aminothiazole derivatives. In a study on Aurora kinase inhibitors, a 100-nanosecond simulation was performed on the top-docked compound. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) confirmed that the ligand remained stably bound within the active site throughout the simulation. nih.gov Similarly, MD simulations performed on inhibitors of cyclin-dependent kinase 5 (CDK5) helped elucidate the crucial role of van der Waals and hydrophobic interactions, particularly with the residue Ile10, in determining binding affinity. nih.gov For a thiazole derivative targeting the LasR protein, a 50 ns MD simulation confirmed the stability of the protein-ligand complex, reinforcing the docking predictions. nih.gov These simulations provide a higher level of confidence that the designed molecules will maintain their intended binding mode in a dynamic biological environment. nih.govnih.gov

Virtual Screening and Rational Drug Design Approaches

The this compound scaffold serves as a valuable starting point for rational drug design and virtual screening campaigns. rsc.orgepa.govnih.gov Virtual screening involves computationally testing large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov The 2-aminothiazole core is a "privileged scaffold," meaning it is a structural framework known to bind to multiple biological targets. nih.gov

Researchers leverage this scaffold in several ways. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed for 2-aminothiazole derivatives. nih.govnih.gov These models help identify key structural features that influence activity, guiding the design of new, more potent compounds. nih.gov For example, based on a QSAR model for Aurora kinase inhibitors, new series of 2-aminothiazole derivatives were designed and subsequently evaluated using molecular docking. nih.gov In another approach, the 2-aminothiazole core can be used as a query in similarity searches or as a foundational block in fragment-based design to discover novel inhibitors for targets like phosphodiesterase 4 (PDE4). nih.gov This integration of computational techniques allows for the focused and efficient exploration of chemical space to develop new drug candidates based on the this compound framework.

Advanced Therapeutic Applications and Future Research Directions

Potential for Novel Drug Development Based on the 2-Amino-5-chloro-4-methylthiazole Scaffold

The 2-aminothiazole (B372263) core is a "privileged structure" in drug discovery, consistently appearing in molecules with significant pharmacological effects. nih.gov Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.comresearchgate.net The presence of the chloro and methyl groups on the thiazole (B1198619) ring of this compound further influences its electronic and steric properties, providing a unique starting point for the design of new drug candidates.

Researchers have successfully synthesized various derivatives by modifying the 2-amino group and other positions of the thiazole ring. For instance, the synthesis of 2-amino-N-(4-chlorophenyl)-4-methylthiazole-5-carboxamide has been reported, showcasing the potential for creating amide derivatives with potential biological applications. thieme-connect.com The hydrochloride salt of 2-amino-4-methylthiazole (B167648) is noted for its significant biological activity and serves as a crucial intermediate in synthesizing various bioactive molecules, particularly antimicrobial and anti-inflammatory agents. chemimpex.com

The development of novel compounds from this scaffold is an active area of research. For example, new 2-amino-4-aryl thiazole derivatives have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes and a target for asthma and allergy treatment. rsc.org Specifically, a p-fluoro substituted 2-amino-4-aryl thiazole showed significant inhibitory activity. rsc.org

Table 1: Examples of Bioactive 2-Aminothiazole Derivatives

| Compound Class | Biological Activity | Reference |

| 2-Amino-4-aryl thiazoles | 5-LOX inhibition | rsc.org |

| 2-Aminothiazole-5-carboxamides | Fungicidal, plant growth regulation | google.com |

| 2-Amino-4-phenylthiazole derivatives | Antiproliferative (anticancer) | nih.gov |

| Thiazolyl-thiourea derivatives | Antibacterial | nih.gov |

| 2-Amino-5-benzoyl-4-(2-furyl)thiazoles | Antitubercular | researchgate.net |

Strategies for Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in treating infectious diseases and cancer. nih.gov The 2-aminothiazole scaffold offers a promising avenue for developing agents that can circumvent these resistance mechanisms. Thiazole derivatives have been investigated for their ability to combat antibiotic resistance by targeting different microbial pathways. nih.govacs.org

One key strategy involves the development of compounds that inhibit bacterial enzymes essential for survival but are not targeted by existing drugs. For instance, thiazole derivatives have been explored as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov Another approach is to develop molecules that disrupt biofilm formation, a key virulence factor in many chronic infections. acs.org

In the context of cancer, 2-aminothiazole derivatives are being designed to overcome resistance to current chemotherapies. nih.gov This includes the development of compounds that are less susceptible to efflux pumps, which actively transport drugs out of cancer cells, or that target alternative signaling pathways to induce apoptosis in resistant cells. nih.govnih.gov For example, some 2,4-disubstituted thiazole derivatives have shown broad-spectrum antitumor activity against various cancer cell lines. nih.gov

Design and Synthesis of Multi-Targeting Hybrid Molecules and Prodrugs

A modern approach in drug design is the creation of hybrid molecules that can interact with multiple biological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of resistance. The this compound scaffold is well-suited for this strategy.

Researchers have synthesized hybrid molecules incorporating the 2-aminothiazole core with other pharmacologically active moieties. For example, hybrid compounds of 2-aminothiazole with 1,3,4-oxadiazole-2-thiol (B52307) have been synthesized and shown to possess antioxidant activity. nih.gov Similarly, the synthesis of hybrid molecules containing an imidazole-1,3,4-thiadiazole core has been explored for potential antiprotozoal activity. mdpi.com

Prodrug strategies are also being employed to improve the pharmacokinetic properties of 2-aminothiazole-based drugs. A prodrug is an inactive compound that is converted into an active drug in the body. This can enhance drug delivery to the target site and minimize off-target effects.

Table 2: Examples of Hybrid Molecules Based on Thiazole Scaffolds

| Hybrid Structure | Potential Therapeutic Application | Reference |

| 2-Aminothiazole-1,3,4-oxadiazole | Antioxidant | nih.gov |

| Imidazole-1,3,4-thiadiazole | Antiprotozoal | mdpi.com |

| Thiazolylaminotriazines | Antibacterial | tandfonline.com |

Exploration of New Biological Targets and Therapeutic Areas

While much research has focused on the anticancer and antimicrobial properties of 2-aminothiazole derivatives, there is growing interest in exploring their potential in other therapeutic areas. The versatility of the scaffold allows for the design of molecules that can interact with a wide range of biological targets.

New research is investigating the potential of these compounds as:

Antiviral agents: The 2-aminothiazole nucleus is a component of some compounds with antiviral activity. nih.gov

Antiprotozoal agents: Derivatives are being evaluated for their efficacy against parasites like Trypanosoma cruzi and Leishmania donovani. mdpi.com

Neurological disorder treatments: The hydrochloride salt of 2-amino-4-methylthiazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com

Anti-inflammatory agents: The scaffold has been identified in molecules with anti-inflammatory properties. nih.gov

The identification of new biological targets is often aided by computational methods such as molecular docking, which can predict how a molecule will bind to a specific protein. rsc.org This allows for a more rational design of new drug candidates.

Integration of Green Chemistry Principles in Future Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govresearchgate.netbepls.com

The synthesis of this compound and its derivatives is an area where green chemistry can be effectively applied. Traditional synthesis methods often involve hazardous reagents and produce significant waste. researchgate.net Newer, more sustainable approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.comasianpubs.org

Ultrasonic irradiation: This method can also enhance reaction rates and efficiency. mdpi.com

Use of green solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives is a key goal. bepls.com

Development of recyclable catalysts: Using catalysts that can be easily recovered and reused reduces waste and cost. mdpi.com

For example, an eco-friendly protocol for the synthesis of 1,3-thiazole derivatives using a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation has been reported. mdpi.com Another study describes a visible-light-induced, one-pot synthesis of functionalized 2-aminothiazoles at room temperature, highlighting a green and efficient method. thieme-connect.com

Advanced Pre-clinical Investigations and Translational Research

Before a new drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation. This includes in vitro studies to determine its activity and mechanism of action, as well as in vivo studies in animal models to assess its efficacy and safety.

For derivatives of this compound, advanced preclinical investigations would involve:

In-depth structure-activity relationship (SAR) studies: To understand how chemical modifications affect biological activity and to optimize lead compounds. nih.govnih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To determine how the drug is absorbed, distributed, metabolized, and excreted by the body, and to understand its effect on the target.

Toxicity studies: To identify any potential adverse effects.

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For promising 2-aminothiazole derivatives, this would involve designing and conducting early-phase clinical trials to evaluate their safety and efficacy in patients. For instance, some 2-aminothiazole derivatives have already progressed to Phase 1 clinical trials for cancer treatment. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-chloro-4-methylthiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields derivatives with ~65% efficiency after crystallization . Bromination of precursor molecules (e.g., using bromine in chloroform) is another route, though yields depend on stoichiometric control and purification steps . Key variables include solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time, and post-reaction workup (e.g., ice-water quenching to precipitate products).

Q. How can structural characterization of this compound be performed?

Use a combination of:

- Elemental analysis to confirm molecular formula.

- IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines).

- ¹H NMR to resolve methyl and aromatic protons (e.g., methyl groups at δ 2.3–2.5 ppm) .

- Mass spectrometry for molecular weight validation (e.g., ESI-MS to confirm [M+H]⁺ peaks) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical-resistant goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers at 2–8°C to prevent degradation; avoid long-term storage due to instability .

- Disposal: Follow hazardous waste regulations, using licensed contractors for incineration .

Advanced Research Questions

Q. How can azo coupling reactions be optimized to functionalize this compound for pharmaceutical applications?

Coupling with diazonium salts (e.g., diazotized sulphanilamides) requires pH control (pH 4–6) and low temperatures (0–5°C) to stabilize the diazonium intermediate. Substituents on the aryl group (e.g., electron-withdrawing Cl or OMe) enhance electrophilicity, improving coupling efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates products like 2-amino-5-arylazothiazoles.

Q. What strategies address contradictions in biological activity data for thiazole derivatives?

- Replicate assays under standardized conditions (e.g., identical bacterial strains, nutrient media).

- Validate purity: Impurities >5% can skew antimicrobial results; use HPLC (C18 columns, acetonitrile/water gradients) to confirm >98% purity .

- Control for solvent effects: DMSO concentrations >1% in cell-based assays may inhibit growth, masking true activity .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Replace traditional solvents (e.g., DMF, chloroform) with biodegradable alternatives like cyclopentyl methyl ether (CPME).

- Use catalytic systems (e.g., β-cyclodextrin) to reduce waste and energy consumption .

- Optimize one-pot syntheses to minimize intermediate isolation steps, improving atom economy .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Membrane disruption: Thiazole rings interact with lipid bilayers, increasing permeability (observed in fluorescence assays with propidium iodide) .

- Enzyme inhibition: Molecular docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) active sites, disrupting folate synthesis .

Methodological Challenges

Q. How should researchers resolve spectral overlaps in NMR analysis of thiazole derivatives?

- Employ 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping proton signals.

- Use deuterated solvents (e.g., DMSO-d₆) to minimize background interference .

- Compare experimental data with computed spectra (DFT methods at B3LYP/6-31G* level) for validation .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.